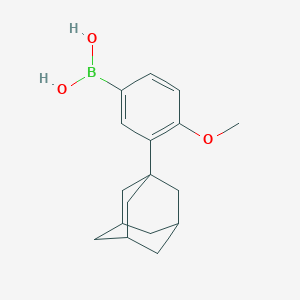

3-(1-Adamantyl)-4-methoxyphenylboronic acid

説明

3-(1-Adamantyl)-4-methoxyphenylboronic acid (CAS: 459423-32-6) is a boronic acid derivative featuring a bulky adamantyl group at the 3-position and a methoxy substituent at the 4-position of the phenyl ring. Its molecular formula is C₁₇H₂₃BO₃, with a molecular weight of 286.18 g/mol and a melting point of 239–242°C . The adamantyl group confers high lipophilicity and steric bulk, which enhances stability and influences reactivity in cross-coupling reactions, such as the Suzuki-Miyaura reaction . This compound is primarily used as a synthetic intermediate in pharmaceuticals and materials science .

特性

IUPAC Name |

[3-(1-adamantyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19-20H,4-6,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZOBRFHRPQGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C23CC4CC(C2)CC(C4)C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630996 | |

| Record name | [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459423-32-6 | |

| Record name | [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Adamantyl-4-Methoxyphenyl Boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Route and Mechanism

The Grignard reaction remains a foundational method for introducing boron functionalities into aromatic systems. For 3-(1-Adamantyl)-4-methoxyphenylboronic acid, the process begins with 2-(1-adamantyl)-4-bromoanisole as the starting material. Magnesium metal reacts with the bromide in tetrahydrofuran (THF) to generate the corresponding Grignard reagent. Lithium chloride (LiCl) is introduced as a critical additive, stabilizing the magnesium intermediate and preventing side reactions. Subsequent quenching with trimethyl borate (B(OMe)₃) yields the boronic acid after acidic workup.

Optimization of Lithium Chloride Ratio

Studies demonstrate that the molar ratio of LiCl to Grignard reagent significantly impacts yield. At a 1:1 ratio, side products such as biphenyl derivatives are minimized, achieving a 72% isolated yield. Higher LiCl concentrations reduce magnesium aggregation, enhancing reagent reactivity.

Reaction Conditions and Yield Data

| Parameter | Value |

|---|---|

| Starting Material | 2-(1-adamantyl)-4-bromoanisole |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature |

| LiCl : Substrate | 1:1 molar ratio |

| Yield | 72% |

Miyaura Borylation Using Palladium Catalysis

Reaction Design and Catalytic System

The Miyaura borylation offers a one-step alternative to the Grignard method, leveraging palladium catalysts to couple aryl halides with diboron reagents. Here, 2-(1-adamantyl)-4-bromoanisole reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene palladium dichloride) and potassium acetate (KOAc) in dimethylformamide (DMF). This method avoids the need for sensitive Grignard intermediates and simplifies purification.

Industrial-Scale Adaptations

Patent literature describes adaptations for continuous flow reactors, which enhance heat transfer and reduce reaction times. Palladium on carbon (Pd/C) serves as a recoverable catalyst in tetrahydrofuran, achieving near-quantitative yields under optimized conditions.

Key Industrial Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (5% loading) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 55°C |

| Base | Potassium hydroxide |

| Yield | >95% (reported for downstream Suzuki reactions) |

Comparative Analysis of Synthesis Methods

Yield, Cost, and Scalability

The Grignard method, while cost-effective for laboratory-scale synthesis, faces limitations in purity due to residual magnesium salts. In contrast, Miyaura borylation offers higher yields and compatibility with continuous manufacturing, albeit at higher catalyst costs.

Method Comparison Table

| Parameter | Grignard + LiCl | Miyaura Borylation |

|---|---|---|

| Yield | 72% | >95% |

| Catalyst Cost | Low | High (Pd-based) |

| Scalability | Moderate | High |

| Purity | 90–95% | >99% |

| Reaction Time | 12–24 hours | 4–6 hours |

Recent Advances and Alternative Approaches

化学反応の分析

Types of Reactions

3-(1-Adamantyl)-4-methoxyphenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

Reduction: The compound can be reduced to form a boronate ester.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Phenol Derivative: Formed through oxidation.

Boronate Ester: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

3-(1-Adamantyl)-4-methoxyphenylboronic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. It is particularly relevant in the development of drugs targeting cancer and viral infections. The compound's ability to form stable complexes with biomolecules enhances its potential as a therapeutic agent. For example, it has been used in the synthesis of derivatives that exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives synthesized from this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of cell proliferation through the modulation of key signaling pathways associated with cancer progression .

Materials Science

Advanced Materials Development

In materials science, this compound is utilized to create advanced materials, including polymers and nanomaterials. Its boronic acid functionality allows for the formation of dynamic covalent bonds, which are essential for developing responsive materials that can change properties upon external stimuli.

Table: Comparison of Material Properties

| Property | This compound | Similar Boronic Acids |

|---|---|---|

| Thermal Stability | High | Moderate |

| Reactivity | High due to boronic acid group | Variable |

| Application | Responsive polymers | Limited |

Catalysis

Ligand in Catalytic Reactions

The compound acts as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of chemical transformations. Its unique electronic properties contribute to improved reaction rates and yields in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Case Study: Suzuki Coupling Reaction

In a recent study, this compound was employed as a ligand in a Suzuki coupling reaction to synthesize biaryl compounds. The reaction exhibited high yields and selectivity, demonstrating the compound's effectiveness in catalysis .

Chemical Reactions and Transformations

This compound can undergo several chemical transformations:

- Oxidation: Converts the boronic acid group into phenolic derivatives.

- Reduction: Forms boronate esters.

- Substitution: The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Table: Common Reactions and Products

| Reaction Type | Reagent Used | Product Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Phenol derivative |

| Reduction | Sodium borohydride | Boronate ester |

| Substitution | Amines or thiols | Substituted derivatives |

作用機序

The mechanism of action of 3-(1-Adamantyl)-4-methoxyphenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The adamantyl group provides steric bulk, enhancing the compound’s stability and binding affinity.

類似化合物との比較

CD437 (6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid)

- Structural Differences : CD437 replaces the boronic acid group with a carboxylic acid and incorporates a naphthalene moiety. The 4-position substituent is a hydroxyl (-OH) instead of methoxy (-OCH₃) .

- Biological Activity: CD437 is a retinoid that induces apoptosis in cancer cells via p53-independent pathways, upregulating p21WAF1/CIP1 and Bax while downregulating Bcl-2 . In contrast, 3-(1-Adamantyl)-4-methoxyphenylboronic acid lacks direct therapeutic activity and serves as a building block in drug synthesis .

Adapalene (6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid)

- Structural Similarities : Adapalene shares the adamantyl and methoxyphenyl groups with the boronic acid compound but replaces boronic acid with a naphthoic acid group .

- Applications: Adapalene is a topical retinoid used to treat acne, leveraging the adamantyl group’s ability to enhance skin penetration and stability . The boronic acid derivative, however, is a precursor in Adapalene synthesis via Suzuki coupling .

- Reactivity : The boronic acid’s B-OH groups enable cross-coupling reactions, while Adapalene’s carboxylic acid functionality is critical for receptor binding .

4-Methoxyphenylboronic Acid

- Structural Simplicity : Lacks the adamantyl group, resulting in reduced molecular weight (151.97 g/mol ) and lower steric hindrance .

- Reactivity : The absence of the adamantyl group simplifies its use in Suzuki reactions but reduces stability in harsh reaction conditions compared to the adamantyl-containing analog .

- Applications : Widely used in synthesizing biaryl compounds, whereas this compound is tailored for constructing complex adamantyl-containing pharmaceuticals .

3-(Methoxycarbonyl)phenylboronic Acid

Key Properties

| Property | This compound | CD437 | Adapalene | 4-Methoxyphenylboronic Acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 286.18 | 412.52 | 412.52 | 151.97 |

| Melting Point (°C) | 239–242 | N/A | N/A | ~110 (estimated) |

| Solubility | Low (hydrophobic adamantyl) | Moderate (polar -OH) | Low (lipophilic) | Moderate |

| Key Functional Groups | Boronic acid, adamantyl, methoxy | Carboxylic acid, naphthalene, hydroxyl | Carboxylic acid, naphthalene, methoxy | Boronic acid, methoxy |

生物活性

3-(1-Adamantyl)-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique adamantyl structure, which contributes to its distinct pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H23BNO3

- Molecular Weight : 295.19 g/mol

- CAS Number : 145126-87-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular processes.

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of proteasome activity, which is crucial for protein degradation in cells. By inhibiting the proteasome, it may induce apoptosis in cancer cells.

- Antitumor Activity : Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound inhibits the proteasome. It was found that the compound binds to the active site of the proteasome, preventing substrate degradation and leading to an accumulation of pro-apoptotic factors within the cell.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Boronic acid derivative with adamantyl group | Anticancer, proteasome inhibition |

| Bortezomib | Peptide boronate | Proteasome inhibitor, used in multiple myeloma treatment |

| Carfilzomib | Epoxyketone | Selective proteasome inhibitor with higher potency than bortezomib |

Q & A

Q. How is this compound utilized in synthesizing pharmaceuticals like Adapalene?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。